C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine
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Overview
Description
C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine is a chemical compound that has garnered significant interest in the scientific community. This compound is characterized by its unique structure, which includes an oxetane ring, a bromophenoxy group, and a methylamine moiety. The molecular formula of this compound is C11H14BrNO2, and it has a molecular weight of 272.142 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine typically begins with the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol to form 3-(bromomethyl)oxetan-3-yl)methanol . This intermediate is then reacted with 4-bromophenol in the presence of a mild base such as potassium carbonate in acetone to yield 3-(4-bromophenoxymethyl)oxetan-3-yl)methanol . Finally, the hydroxyl group is converted to an amine group using benzyl alcohol and diphenyl phosphoryl azide (DPPA) to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenoxy derivative.
Substitution: The bromine atom can be substituted with other functional groups such as fluorine, chlorine, or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) containing dioxane.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Phenoxy derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring is a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of molecules. The bromophenoxy group can participate in various chemical interactions, while the methylamine moiety can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine can be compared with other similar compounds such as:
- 3-[(4-Methoxyphenoxy)methyl]-3-oxetanamine
- 3-[(4-Fluorophenoxy)methyl]-3-oxetanamine
- 3-(Phenoxymethyl)-3-oxetanamine
These compounds share the oxetane ring and phenoxy group but differ in the substituents on the phenoxy group. The presence of the bromine atom in this compound makes it unique and can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-[(4-bromophenoxy)methyl]oxetan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4H,5-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYUHYKXXIHXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-24-1 |
Source
|
Record name | {3-[(4-bromophenoxy)methyl]oxetan-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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